4-(4-Methyl-1h-imidazol-1-yl)benzenamine
Overview
Description
4-(4-Methyl-1H-imidazol-1-yl)benzenamine is a heterocyclic aromatic amine with the molecular formula C10H11N3. It is characterized by the presence of an imidazole ring substituted with a methyl group at the 4-position and an aniline moiety at the 1-position. This compound is often used as a building block in organic synthesis and has various applications in scientific research and industry.
Mechanism of Action
Target of Action
It is known that imidazole derivatives, such as 4-(4-methyl-1h-imidazol-1-yl)benzenamine, exhibit a broad range of biological activities . This suggests that they interact with multiple targets, potentially including enzymes, receptors, and other proteins.
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, often acting as inhibitors or activators . The exact interaction between this compound and its targets would depend on the specific target and the context of the biological system.
Biochemical Pathways
These could potentially include pathways related to the biological activities mentioned earlier, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, and others .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is bbb permeant . . These properties suggest that this compound could have good bioavailability.
Result of Action
Given the broad range of biological activities exhibited by imidazole derivatives, it is likely that the compound induces a variety of effects at the molecular and cellular levels . These could potentially include changes in enzyme activity, alterations in signal transduction pathways, and effects on cell proliferation or apoptosis, among others.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Methyl-1H-imidazol-1-yl)benzenamine typically involves the reaction of 4-methylimidazole with 4-nitroaniline, followed by reduction of the nitro group to an amine. The reaction conditions often include the use of a suitable solvent such as ethanol or methanol and a reducing agent like hydrogen gas in the presence of a palladium catalyst .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale catalytic hydrogenation processes. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis, ensuring consistent product quality .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically forming imidazole N-oxides.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed under conditions such as reflux in organic solvents[][3].
Major Products:
Oxidation: Imidazole N-oxides.
Reduction: Various reduced derivatives of the imidazole ring.
Substitution: Functionalized imidazole derivatives with diverse applications[][3].
Scientific Research Applications
4-(4-Methyl-1H-imidazol-1-yl)benzenamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
- 4-(1H-Imidazol-1-yl)benzenamine
- 4-(1H-Imidazol-1-ylmethyl)benzoic acid
- Methyl 4-(1H-imidazol-1-yl)benzoate
Comparison: 4-(4-Methyl-1H-imidazol-1-yl)benzenamine is unique due to the presence of a methyl group on the imidazole ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable tool in various research applications .
Properties
IUPAC Name |
4-(4-methylimidazol-1-yl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-8-6-13(7-12-8)10-4-2-9(11)3-5-10/h2-7H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJUPTRYCQKQLCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C=N1)C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70580985 | |
Record name | 4-(4-Methyl-1H-imidazol-1-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70580985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102791-87-7 | |
Record name | 4-(4-Methyl-1H-imidazol-1-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70580985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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